N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18-11-5-6-14(18)12-19(13-9-10-13)17(20)15-7-3-4-8-16(15)21-2/h3-8,11,13H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOHJSOYQLUXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a unique molecular structure characterized by:
- A cyclopropyl group that enhances its binding properties.
- A pyrrole ring which is known for its biological activity.
- A methylthio-substituted benzamide moiety , contributing to its chemical reactivity and potential interactions with biological targets.
This compound interacts with various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in disease pathways, such as those related to inflammation and cancer.
- Receptors : It has the potential to modulate receptor activity, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzamide derivatives have IC50 values ranging from 3.0 µM to 10 µM against various cancer cell lines, suggesting a promising therapeutic profile for this compound .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial and fungal strains, indicating that this compound may also possess these properties.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. The synthesis allows for high yields and purity, making it suitable for further biological evaluation.
In Vitro Studies
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells effectively. For example, one study reported an IC50 value of 6.26 ± 0.33 µM against the HCC827 cell line, highlighting its potential as an anticancer agent .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Cyclopropyl, Pyrrole | 6.26 | Anticancer |
| Benzamide Derivative A | Benzamide | 5.85 | Anticancer |
| Benzamide Derivative B | Methylthio Group | 4.53 | Anticancer |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
The cyclopropyl group introduces steric hindrance, which could affect binding to enzymatic pockets compared to bulkier substituents like the hydroxy-dimethylethyl group in ’s compound .
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step reactions due to its cyclopropyl and pyrrole substituents, contrasting with simpler benzamides (e.g., ’s compound) synthesized in one step .
- Copper-catalyzed methods (e.g., CuI/DBU in DMF, as in ) might be applicable for introducing the pyrrole moiety .
Structural Characterization :
- X-ray crystallography (via SHELX ) is critical for confirming the stereochemistry of the cyclopropyl group and pyrrole orientation, similar to ’s compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves a multi-step process, including amide bond formation and cyclopropane functionalization. Key steps include coupling the benzamide core with the 1-methylpyrrole and cyclopropyl groups under controlled conditions. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature (often 60–100°C), and catalysts (e.g., EDCI/HOBt for amide coupling). Post-synthesis, purification via column chromatography and characterization by / NMR and HPLC ensure product integrity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
- Methodology :
- Spectroscopy : / NMR confirms proton and carbon environments, while IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) resolves 3D conformation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
| Key Characterization Data |
|---|
| Molecular Formula |
| Key Functional Groups |
| Crystallographic Tools |
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s conformation?
- Methodology : Discrepancies often arise from solvent effects or dynamic motions unaccounted for in simulations. Validate computational models (e.g., DFT or molecular mechanics) against experimental data by:
- Refining force field parameters using crystallographic torsion angles .
- Performing variable-temperature crystallography to assess thermal motion .
- Cross-verifying with spectroscopic data (e.g., NOESY for spatial proximity) .
Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound in modulating biological targets?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methylthio with sulfoxide) and test activity against targets (e.g., kinases) .
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Computational Docking : Employ AutoDock or Schrödinger Suite to predict binding modes, guided by crystallographic data .
Q. How does the methylthio group influence reactivity and biological interactions?
- Reactivity : The methylthio group participates in nucleophilic substitution (e.g., oxidation to sulfoxide) and π-π stacking with aromatic residues in proteins. Reaction conditions (e.g., peroxide concentration) must be optimized to avoid over-oxidation .
- Biological Interactions : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Methylthio’s electron-donating effects modulate target binding, as shown in SAR studies comparing methylthio vs. methoxy analogs .
Q. How should researchers address contradictory results in biological activity assays across studies?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if SPR results conflict .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Data Contradiction Analysis
Q. What experimental approaches validate the compound’s mechanism of action when biochemical and cellular assay data conflict?
- Methodology :
- Knockdown/Overexpression Studies : Use siRNA or CRISPR to confirm target dependency .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with assays .
- Structural Biology : Co-crystallize the compound with its target to resolve binding ambiguities .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
